Cas no 2228090-24-0 (4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid)
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid
- 2228090-24-0
- EN300-1746155
-
- Inchi: 1S/C10H14N2O2S/c11-7(3-4-8(13)14)10-9(6-1-2-6)12-5-15-10/h5-7H,1-4,11H2,(H,13,14)
- InChI Key: FNHGTMXZFOKXII-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1C(CCC(=O)O)N)C1CC1
Computed Properties
- Exact Mass: 226.07759887g/mol
- Monoisotopic Mass: 226.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 104Ų
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746155-0.05g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 0.05g |
$1657.0 | 2023-09-20 | ||
| Enamine | EN300-1746155-0.1g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 0.1g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1746155-0.25g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 0.25g |
$1814.0 | 2023-09-20 | ||
| Enamine | EN300-1746155-0.5g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 0.5g |
$1893.0 | 2023-09-20 | ||
| Enamine | EN300-1746155-1.0g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 1g |
$1971.0 | 2023-06-03 | ||
| Enamine | EN300-1746155-2.5g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 2.5g |
$3865.0 | 2023-09-20 | ||
| Enamine | EN300-1746155-5.0g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 5g |
$5719.0 | 2023-06-03 | ||
| Enamine | EN300-1746155-10.0g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 10g |
$8480.0 | 2023-06-03 | ||
| Enamine | EN300-1746155-1g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 1g |
$1971.0 | 2023-09-20 | ||
| Enamine | EN300-1746155-5g |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid |
2228090-24-0 | 5g |
$5719.0 | 2023-09-20 |
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid
Introduction to 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid (CAS No. 2228090-24-0)
4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228090-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by the presence of both amino and carboxylic acid functional groups, alongside a thiazole ring structure, which contributes to its unique chemical properties and potential biological activities.
The molecular structure of 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid incorporates several key pharmacophoric elements. The thiazole ring is a well-known scaffold in medicinal chemistry, frequently found in biologically active compounds due to its ability to interact with various biological targets. Specifically, the 1,3-thiazole moiety in this compound (denoted as 4-cyclopropyl-1,3-thiazol-5-yl) introduces rigidity and electronic properties that can modulate binding affinity and selectivity. The presence of a cyclopropyl group further enhances the structural complexity, potentially influencing both metabolic stability and binding interactions with biological receptors.
The carboxylic acid functionality at the 4-position of the butanoic acid chain provides an additional site for chemical modification, enabling the synthesis of derivatives with tailored properties. This makes 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid a versatile intermediate in drug discovery programs. The amino group at the same position offers possibilities for further derivatization, such as amidation or coupling reactions, which are common strategies in medicinal chemistry for enhancing solubility or bioavailability.
In recent years, there has been growing interest in compounds containing the thiazole core due to their demonstrated efficacy in various therapeutic areas. For instance, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid, particularly the combination of the amino group and cyclopropyl moiety on the thiazole ring, suggests potential interactions with enzymes or receptors involved in these pathways.
One of the most compelling aspects of this compound is its potential role as a precursor or analog in the development of novel therapeutics. The structural features of 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid align well with emerging trends in drug design, such as targeted inhibition of protein-protein interactions or modulation of post-translational modifications. For example, thiazole-based compounds have been shown to interact with thioredoxin reductase and other redox-active enzymes, which are critical regulators in cellular homeostasis and disease progression.
Recent computational studies have highlighted the binding potential of this compound to certain enzyme targets. Molecular docking simulations indicate that the thiazole ring and cyclopropyl group can engage deeply with hydrophobic pockets or aromatic residues in protein active sites. Furthermore, the presence of both amino and carboxylic acid groups allows for multiple hydrogen bonding interactions, which could enhance binding affinity. These findings are particularly relevant given the increasing reliance on structure-based drug design approaches to identify lead compounds with high potency and selectivity.
The synthesis of 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid presents an interesting challenge due to its complex architecture. While traditional synthetic routes involving condensation reactions between appropriate precursors may be feasible, optimization is necessary to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal catalysis or flow chemistry techniques, could streamline production while maintaining or improving enantioselectivity if stereochemical control is required.
In terms of biological evaluation, preliminary experiments suggest that derivatives of this compound exhibit promising activity profiles. For instance, modifications at the amino group could lead to enhanced solubility while preserving pharmacological efficacy. Additionally, exploration of analogs with different substituents on the thiazole ring may uncover novel mechanisms of action or improved pharmacokinetic properties. Such studies are crucial for advancing from a lead compound like 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yl)butanoic acid toward a viable candidate for clinical development.
The integration of computational modeling with experimental validation has become indispensable in modern drug discovery. By leveraging machine learning algorithms to predict biological activity based on structural features like those found in 4-amino-4-(4-cyclopropyl-1,3-thiazol-5-yibutanoic acid, researchers can prioritize synthetic routes and optimize lead optimization strategies more efficiently than ever before. This interdisciplinary approach not only accelerates timelines but also reduces costs associated with traditional trial-and-error methods.
Looking ahead, 2228090240-derived compounds hold significant promise for addressing unmet medical needs across multiple therapeutic areas. As our understanding of disease mechanisms continues to evolve, 2228090240-based scaffolds may provide insights into new treatment paradigms or serve as building blocks for next-generation therapeutics targeting complex diseases such as cancer, neurodegenerative disorders, or inflammatory conditions.
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